5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride
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Overview
Description
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with various electrophiles . For 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride, a common synthetic route includes the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives .
Scientific Research Applications
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar biological activities.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A reversible inhibitor of Bruton Kinase, used in the treatment of B-cell-driven malignancies.
Uniqueness
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .
Biological Activity
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant research findings.
- Chemical Formula : C₉H₁₂Cl₂N₄S
- CAS Number : 1227465-55-5
- Molecular Weight : 239.19 g/mol
- Physical Form : Solid
- Purity : ≥95%
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Notably:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, derivatives based on this scaffold demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values as low as 0.28 µg/mL for MCF-7 cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | Inhibition of CDK9 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that derivatives of the thiadiazole moiety possess significant activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Thiadiazole Derivative A | Staphylococcus aureus | 62.5 |
Thiadiazole Derivative B | Escherichia coli | 500 |
Thiadiazole Derivative C | Candida albicans | 32–42 |
Research shows that certain derivatives exhibit enhanced activity against Gram-positive bacteria and fungi compared to standard antibiotics like fluconazole . The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy.
Case Studies and Research Findings
- Cytotoxic Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives using the MTT assay against MCF-7 and HepG2 cell lines. The results indicated that modifications to the thiadiazole structure significantly influenced biological activity .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can inhibit key proteins involved in cell proliferation and survival pathways, such as STAT3 and CDK9 . This highlights their potential as targeted therapies in cancer treatment.
- Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may lead to synergistic effects that enhance efficacy while reducing toxicity .
Properties
IUPAC Name |
5-[amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.2ClH/c10-7(6-4-2-1-3-5-6)8-12-13-9(11)14-8;;/h1-5,7H,10H2,(H2,11,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRRIJQAGHVEMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=C(S2)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679016 |
Source
|
Record name | 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-55-5 |
Source
|
Record name | 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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